(L-Glutamato(2-)-N,O1)magnesium bromide chemical structure
(L-Glutamato(2-)-N,O1)magnesium bromide chemical structure
An In-Depth Technical Guide to the Chemical Structure and Properties of (L-Glutamato(2-)-N,O1)magnesium bromide
Abstract
(L-Glutamato(2-)-N,O1)magnesium bromide, also known commercially as Magnesium Glutamate Hydrobromide (MGB), is a coordination compound with significant interest in the pharmaceutical field for its sedative and anxiolytic properties.[1][2] Unlike classical organomagnesium compounds such as Grignard reagents, which are defined by a direct carbon-magnesium bond, MGB is a salt consisting of a magnesium cation chelated by an L-glutamate dianion, with a bromide anion providing charge balance.[3][4] This guide provides a comprehensive technical overview of its chemical structure, nomenclature, physicochemical properties, and synthesis. It further contextualizes the compound within medicinal chemistry, detailing its proposed mechanism of action as a partial glutamate agonist, and distinguishes it from conventional organometallic reagents used in organic synthesis.[2]
Elucidation of the Chemical Structure
The precise structure and coordination chemistry of a molecule are fundamental to understanding its reactivity, stability, and biological activity. For drug development professionals, a clear grasp of the molecular architecture is paramount for structure-activity relationship (SAR) studies and mechanism-of-action investigations.
Nomenclature and Chemical Identity
The compound is identified by several names and registry numbers, which are crucial for accurate database searching and regulatory documentation. The systematic name, (L-Glutamato(2-)-N,O1)magnesium bromide, provides explicit detail about the molecular connectivity.
| Identifier | Value | Source |
| IUPAC Name | magnesium;(2S)-2-aminopentanedioate;hydrobromide | [3] |
| CAS Number | 59983-92-5 | [3] |
| Molecular Formula | C₅H₈BrMgNO₄ | [3][5] |
| Molecular Weight | 250.33 g/mol | [3] |
| Synonyms | Magnesium Glutamate Hydrobromide, MGB | [2] |
Coordination Chemistry and Molecular Geometry
The systematic name "(L-Glutamato(2-)-N,O1)magnesium bromide" implies a specific and stable chelation complex. Let's deconstruct this nomenclature:
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L-Glutamato(2-) : This indicates that the L-glutamic acid molecule has lost two protons, resulting in a dianion. These protons are lost from the two carboxylic acid groups.
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(N,O1) : This designates the points of coordination with the magnesium ion. The L-glutamate ligand is bidentate, binding to the Mg²⁺ ion through the nitrogen atom of the α-amino group and an oxygen atom from the α-carboxylate group.
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Magnesium : The central metal ion is magnesium (Mg²⁺).
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Bromide : A bromide anion (Br⁻) is present as a counter-ion to balance the overall charge of the complex.
This arrangement forms a stable five-membered chelate ring, a common and energetically favorable motif in coordination chemistry. The positive charge of the [Mg(L-Glutamato)]⁺ complex is balanced by the bromide anion.
Caption: Primary synthetic routes to MGB.
Experimental Protocol (Based on Route A)
This protocol is adapted from patent literature and represents a robust method for laboratory-scale synthesis. [6]
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Objective: To synthesize (L-Glutamato(2-)-N,O1)magnesium bromide via neutralization.
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Methodology:
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Formation of Glutamic Acid Hydrobromide: Suspend L-glutamic acid in a minimal amount of warm water. Slowly add one stoichiometric equivalent of 48% aqueous hydrobromic acid while stirring until dissolution is nearly complete. Cool the solution to -10°C to crystallize the glutamic acid hydrobromide intermediate.
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Filtration: Isolate the white crystals by suction filtration and wash with cold acetone.
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Neutralization and Chelation: Dissolve the glutamic acid hydrobromide crystals in water. Carefully adjust the pH of the solution to approximately 6.0 by the portion-wise addition of a magnesium base, such as magnesium oxide, under vigorous stirring.
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Crystallization: Filter the solution to remove any unreacted base. Slowly cool the filtrate to a temperature below 0°C to induce crystallization of the final product, (L-Glutamato(2-)-N,O1)magnesium bromide monohydrate.
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Isolation: Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.
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Trustworthiness & Self-Validation: The success of this protocol relies on precise pH control. Adjusting the pH to ~6.0 ensures the deprotonation of the carboxyl groups, facilitating coordination with Mg²⁺, while preventing the formation of magnesium hydroxide, which would precipitate at higher pH. The crystallization at low temperatures leverages the product's temperature-dependent solubility for purification. Purity can be validated at each stage using the analytical methods described in Section 2.2.
Context in Organometallic and Medicinal Chemistry
While containing a metal, MGB's chemical nature and application differ significantly from classical organometallic reagents.
Critical Distinction from Grignard Reagents
It is imperative for researchers to distinguish MGB from Grignard reagents (R-Mg-X).
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Bonding: Grignard reagents feature a polar covalent carbon-magnesium bond, rendering the carbon atom highly nucleophilic and basic. [4]MGB is a coordination complex where magnesium is bound to nitrogen and oxygen heteroatoms, and a separate bromide counter-ion exists. There is no direct C-Mg bond to the glutamate backbone.
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Reactivity: The reactivity of Grignard reagents is dominated by nucleophilic attack on electrophilic carbons (e.g., carbonyls) and proton abstraction. [7]MGB does not function as a nucleophilic source of glutamate. Its chemistry is governed by the coordination complex's stability and its interactions in a biological system.
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Synthesis: The synthesis of Grignard reagents from amino acids is exceptionally challenging because the acidic protons on the amine (N-H) and carboxylic acid (O-H) groups would quench the reagent faster than it could be formed. [8][9]This necessitates extensive protection-deprotection schemes, which are not required for the simple acid-base synthesis of MGB.
Pharmacological Significance and Mechanism of Action
MGB is classified as a mild sedative and anxiolytic drug. [2]Its therapeutic effect is believed to stem from its interaction with the glutamatergic system, the primary excitatory neurotransmitter pathway in the central nervous system.
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Proposed Mechanism: L-glutamate is a powerful excitatory neurotransmitter. MGB, due to its rigid chelated structure, is proposed to act as a partial agonist at glutamate receptors. [2]Unlike the full stimulation caused by L-glutamate, a partial agonist binds to the receptor but elicits only a sub-maximal response. This effectively dampens excessive neuronal stimulation, leading to a mild sedative effect without the strong, direct inhibition characteristic of drugs like benzodiazepines. [2]
Caption: Proposed partial agonist mechanism of MGB.
This mechanism makes MGB an interesting candidate for conditions characterized by neuronal hyperexcitability, offering a modulatory approach rather than broad inhibition.
Conclusion
(L-Glutamato(2-)-N,O1)magnesium bromide is a structurally distinct coordination compound whose pharmaceutical properties are a direct consequence of its specific chelated architecture. This guide has detailed its structure, from nomenclature to the atomic level of its coordination sphere, and outlined robust methods for its synthesis and characterization. By acting as a partial agonist of the L-glutamate receptor, it provides a nuanced approach to modulating neuronal excitability. For researchers in drug development, a thorough understanding of this distinction—that it is a coordination complex and not a classic organometallic Grignard reagent—is critical for leveraging its unique therapeutic potential and exploring future applications. Further research, particularly single-crystal X-ray diffraction studies, would provide ultimate confirmation of the proposed solid-state structure and could open new avenues for designing next-generation neuromodulatory agents.
References
-
PubChem. (L-Glutamato(2-)-N,O1)magnesium bromide. National Center for Biotechnology Information. Available at: [Link]
-
Kashima, C., Aoki, Y., & Omote, Y. (1975). A new synthesis of α-amino-acids by the reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1, (23), 2511-2513. Available at: [Link]
-
BuyersGuideChem. L-Glutamic acid magnesium complex | 18543-68-5. Available at: [Link]
-
ResearchGate. (2016). Grignard reagent from amino acid? ResearchGate. Available at: [Link]
-
Kashima, C., Aoki, Y., & Omote, Y. (1975). A new synthesis of alpha-amino-acids by reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1, (23), 2511-3. Available at: [Link]
-
Grokipedia. Organomagnesium chemistry. Available at: [Link]
-
Mahmoud, A. R. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. Public Full-text. Available at: [Link]
-
AZoLifeSciences. (2024). Organometallics for Drug Delivery and Drug Discovery Applications. Available at: [Link]
-
Forner, F. E., & Puncernau, M. (2017). The GABAergic System in Brain Diseases. Open Access Journal of Neurology & Neurosurgery, 6(5). Available at: [Link]
-
Hartwig, J. F., & Larsen, R. D. (2019). The Roles of Organometallic Chemistry in Pharmaceutical Research and Development. Organometallics, 38(1), 1-3. Available at: [Link]
-
Global Substance Registration System (GSRS). MAGNESIUM GLUTAMATE HYDROBROMIDE. Available at: [Link]
-
Djukanovic, D., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Molecules, 25(18), 4156. Available at: [Link]
- Google Patents. (1962). DE1135923B - Process for the production of magnesium glutamate hydrobromide.
- Google Patents. (1977). ES2004302A6 - Magnesium glutamate hydrobromide prodn.
- Google Patents. (1964). GB955087A - Magnesium glutamate hydrobromide and processes for the production thereof.
-
PubChem. Magnesium L-glutamate tetrahydrate. National Center for Biotechnology Information. Available at: [Link]
-
Baran, E. J., et al. (2006). Vibrational and Magnetic Properties of a Cu/Mg Glutamate Complex. Latin American Journal of Pharmacy, 25(2), 275-8. Available at: [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. (L-Glutamato(2-)-N,O1)magnesium bromide | C5H8BrMgNO4 | CID 86278606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. L-Glutamic Acid Magnesium Salt Hydrobromide | CAS 53459-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. GB955087A - Magnesium glutamate hydrobromide and processes for the production thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
